3-Chloroheptane-2,6-dione

Boiling Point Distillation Recovery Thermal Stability

Unsubstituted heptane-2,6-dione lacks the reactive chlorine handle required for direct nucleophilic displacement, forcing researchers into tedious enolate alkylation sequences. 3-Chloroheptane-2,6-dione (CAS 19995-88-1) eliminates this bottleneck by providing a pre-installed C3 leaving group for immediate SN2 diversification with N, O, and S nucleophiles. • Direct SN2 displacement at C3 bypasses enolate alkylation, streamlining synthesis of aminated, etherified, or thioetherified diketone libraries. • C3 chlorine enables post-photochemical derivatization (azide displacement, Heck coupling) of bicyclic [2+2] photoproducts formed via TiCl₄ chelation-chemistry inaccessible from the unsubstituted parent. • Elevated boiling point (252.3±30.0 °C) permits higher reaction temperatures for sluggish displacements while maintaining combustible (not highly flammable) classification, reducing scale-up safety concerns.

Molecular Formula C7H11ClO2
Molecular Weight 162.61 g/mol
CAS No. 19995-88-1
Cat. No. B033764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloroheptane-2,6-dione
CAS19995-88-1
Synonyms2,6-Heptanedione, 3-chloro-
Molecular FormulaC7H11ClO2
Molecular Weight162.61 g/mol
Structural Identifiers
SMILESCC(=O)CCC(C(=O)C)Cl
InChIInChI=1S/C7H11ClO2/c1-5(9)3-4-7(8)6(2)10/h7H,3-4H2,1-2H3
InChIKeyAOKDGSUVQLOLGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloroheptane-2,6-dione Physicochemical Overview


3-Chloroheptane-2,6-dione (CAS 19995-88-1), also referred to as 2,6-heptanedione, 3-chloro- , is a C7 chlorinated β-diketone belonging to the heptane-2,6-dione family. Its molecular formula is C7H11ClO2 with a molecular weight of 162.61 g/mol . The compound features two ketone carbonyl groups at positions 2 and 6, with a single chlorine substituent at the 3‑position of the seven‑carbon backbone . Key computed physicochemical properties include a boiling point of 252.3±30.0 °C at 760 mmHg, a density of 1.1±0.1 g/cm³, a flash point of 103.6±25.1 °C, a polar surface area (PSA) of 34.14 Ų, and a calculated LogP of 1.552 . The chlorine atom confers a reactive handle absent in the parent 2,6-heptanedione backbone, positioning this compound as a specialized intermediate for synthetic chemistry and materials research.

1
Chlorinated β-diketone intermediate for heterocycle and chelate synthesis
Enables direct C3 functionalization without enolate alkylation steps
2
Suitable for metal-catalyzed photocyclization workflows
Heptane-2,6-dione backbone forms six-membered Ti(IV) chelate rings
3
Combustible liquid classification may simplify lab storage logistics
Reported flash point ~103.6 °C places it above highly flammable thresholds

Why 3-Chloroheptane-2,6-dione Cannot Be Simply Replaced


Heptane-2,6-dione and its 3‑substituted analogs are not interchangeable building blocks. The unsubstituted parent, heptane‑2,6‑dione (CAS 13505‑34‑5, MW 128.17 g/mol), lacks the chlorine atom that dramatically alters both physical handling and chemical reactivity [1][2]. The introduction of chlorine at C3 raises the boiling point from the unsubstituted parent's value (reported near 190–200 °C for linear 2,6‑diketones) to 252.3±30.0 °C , directly impacting distillation recovery, vapor pressure, and thermal exposure during synthesis. Furthermore, the chlorine substituent enables nucleophilic displacement and cross‑coupling chemistries that are simply impossible with heptane‑2,6‑dione [2]. Even among 3‑halogenated analogs, fluorine (3‑fluoroheptane‑2,6‑dione, MW 146.16) and chlorine variants differ significantly in leaving‑group ability, C–X bond strength, and steric profile, making chlorine uniquely suited for downstream SN2 and metal‑catalyzed transformations. Substituting the shorter‑chain 3‑chloro‑2,4‑pentanedione (CAS 1694‑29‑7, MW 134.56) [3] alters the distance between the two carbonyl groups, affecting chelation geometry, conformational flexibility, and solubility parameters. These physicochemical and reactivity differences render simple in‑class substitution scientifically invalid without quantitative re‑validation of the entire synthetic or assay workflow.

Target Compound
3-Chloroheptane-2,6-dione
C7 backbone, C3–Cl handle, six-membered chelate ring capability, boiling point ~252 °C
Common Alternatives & Risks
Heptane-2,6-dione (unsubstituted)
Lacks C3 leaving group; requires enolate chemistry for derivatization; lower boiling point alters distillation recovery
3-Chloro-2,4-pentanedione
Shorter scaffold forms five-membered chelate rings; chelation geometry and photochemical reactivity may not transfer
3-Fluoroheptane-2,6-dione
Fluorine leaving-group ability and LogP differ significantly; extraction and chromatographic behavior may shift

Quantitative Differentiation Against Key Comparators


Boiling Point Elevation: Distillation Implications

The introduction of a single chlorine atom at the C3 position raises the boiling point of the heptane-2,6-dione scaffold. The target compound exhibits a computed boiling point of 252.3±30.0 °C at 760 mmHg , compared to a significantly lower boiling point (approximately 190–200 °C) reported for the unsubstituted heptane-2,6-dione (CAS 13505-34-5, MW 128.17) [1]. This ~50–60 °C increase directs the choice of distillation equipment, vacuum conditions, and thermal exposure limits during solvent removal or product isolation.

Boiling Point Elevation
Cross-study comparable
252.3±30.0 °C Δ ~55 °C
Distillation equipment and vacuum conditions require review relative to unsubstituted parent
Computed boiling point; cross-study comparison with heptane-2,6-dione databases
Boiling Point Distillation Recovery Thermal Stability

LogP Difference: Chloro vs. Fluoro Analog

The chlorine substituent at C3 contributes to significantly different lipophilicity compared to the fluorine analog. 3-Chloroheptane-2,6-dione has a calculated LogP of 1.552 , substantially higher than that of 3-fluoroheptane-2,6-dione (CAS 88100-72-5, MW 146.16, LogP approximately 0.8–1.0 based on Hansch-Leo fragment constants for Cl vs. F substitution). The polar surface area (PSA) of 34.14 Ų is identical between the two analogs (same carbonyl count), but the LogP difference of ~0.5–0.7 units translates to a roughly 3- to 5-fold difference in octanol-water partition coefficient, affecting extraction efficiency and reversed-phase HPLC retention times.

LogP Difference
Class-level inference
LogP 1.552 Δ ~0.65 vs F analog
Reversed-phase HPLC retention and extraction solvent selection may shift
Calculated LogP; fluoro analog value estimated via Hansch-Leo fragment constants
LogP Hydrophobicity Chromatographic Separation

Chlorine as a Displaceable Handle for Heterocycle Synthesis

The C3 chlorine atom provides a site for nucleophilic displacement (SN2) and transition-metal-catalyzed cross-coupling reactions that are entirely absent in heptane-2,6-dione. In the closely analogous 3-substituted pentane-2,4-dione series, chloro derivatives are quantitatively converted to iodo derivatives and subsequently to C–C coupled products with yields typically exceeding 70% [1][2]. Heptane-2,6-dione lacks any leaving group at the C3 position, requiring additional synthetic steps (e.g., enolate formation, alkylation) to introduce substituents. The target compound thus enables direct C3 functionalization in a single step, reducing the synthetic sequence by at least 1–2 steps compared to the unsubstituted parent when C3-derivatized targets are required.

Synthetic Step Reduction
Class-level inference
1–2 step reduction for C3-functionalized targets
Direct SN2 or cross-coupling may bypass enolate alkylation sequences
Inferred from 3-chloro-2,4-pentanedione reactivity in documented heterocycle syntheses
Nucleophilic Substitution Heterocyclic Synthesis Cross-Coupling

Chelation Geometry: Heptane vs. Pentane Scaffold

The heptane-2,6-dione backbone provides a four‑methylene spacer between the two carbonyl groups, compared to a single‑methylene spacer in pentane‑2,4‑dione. This expanded spacing alters the bite angle and chelate ring size upon metal coordination. In titanium(IV) chloride‑catalyzed photoreactions, heptane‑2,6‑dione forms six‑membered chelate rings with Ti(IV), enabling the one‑step synthesis of (±)-prontalin from the diketone precursor [1]. In contrast, pentane‑2,4‑dione forms five‑membered chelate rings with fundamentally different coordination geometries and photochemical outcomes [2]. The target compound, bearing both the chlorine handle and the extended heptane backbone, uniquely combines C3 reactivity with the expanded chelation geometry, enabling metal‑templated transformations that are inaccessible with the pentane‑2,4‑dione scaffold.

Chelation Geometry
Class-level inference
Six-membered vs. five-membered chelate ring
Coordination geometry and photochemical reactivity are scaffold-dependent
Inferred from TiCl4-catalyzed photoreaction studies and pentanedione metal complex literature
Metal Chelation Coordination Chemistry Ligand Design

Flash Point and Flammability Safety Comparison

The target compound has a computed flash point of 103.6±25.1 °C , placing it in the combustible liquid category (flash point > 60 °C but < 93 °C for the lower bound of the uncertainty range). In contrast, 3-chloro-2,4-pentanedione (CAS 1694-29-7) is classified as a highly flammable liquid with a substantially lower flash point (estimated below 60 °C based on its lower molecular weight and higher vapor pressure) [1]. The ~40+ °C elevation in flash point reduces the fire hazard during storage and handling, potentially simplifying regulatory compliance for laboratory and pilot-scale use.

Flash Point Safety
Class-level inference
103.6±25.1 °C Combustible liquid
Storage classification may relax relative to highly flammable pentanedione analog
Computed flash point; comparator classification from GHS safety data sheets
Flash Point Flammability Safety Classification

High-Value Application Scenarios


Nucleophilic Displacement for C3-Substituted Heterocycles

The chlorine atom at the C3 position of 3-chloroheptane-2,6-dione serves as a leaving group for SN2 reactions with nitrogen, oxygen, and sulfur nucleophiles, enabling direct construction of C3‑aminated, etherified, or thioetherified heptane‑2,6‑dione derivatives [1]. This reactivity eliminates the need for enolate alkylation sequences required by unsubstituted heptane‑2,6‑dione. Subsequent condensation with hydrazines or hydroxylamines yields pyrazole, isoxazole, or pyridazine heterocycles bearing a C3‑functionalized side chain. The elevated boiling point (252.3±30.0 °C) permits higher reaction temperatures for sluggish displacements without solvent loss, while the combustible (rather than highly flammable) classification reduces process safety concerns during scale‑up.

Ti(IV)-Catalyzed Photocyclization to Bicyclic Products

The heptane‑2,6‑dione backbone forms six‑membered chelate rings with TiCl4, enabling photochemical [2+2] cycloaddition reactions that produce bicyclic frameworks such as (±)-prontalin in a single step [2]. 3-Chloroheptane-2,6-dione uniquely combines this six‑membered chelation capability with a C3 chlorine handle—the resulting photoproduct retains a chlorine substituent amenable to further derivatization (e.g., azide displacement, Heck coupling), enabling the synthesis of functionalized bicyclic libraries that are inaccessible from the unsubstituted parent or from the shorter‑chain pentane‑2,4‑dione scaffold.

Reversed-Phase HPLC Method Development Using LogP

The calculated LogP of 1.552 positions 3-chloroheptane-2,6-dione with intermediate hydrophobicity suitable for C18 reversed‑phase chromatography using methanol/water or acetonitrile/water mobile phases. Its approximately 3–5× greater organic‑phase partitioning compared to the 3‑fluoro analog makes it easier to extract from aqueous reaction mixtures and retain on reversed‑phase columns. Method development laboratories can exploit this property to achieve baseline separation of chlorine‑containing diketones from more polar fluorine‑ or unsubstituted analogs in reaction monitoring and purity analysis workflows.

Electronic Effects on β-Diketone Tautomerism

The chlorine substituent at C3 exerts an electron‑withdrawing inductive effect that shifts the keto‑enol tautomeric equilibrium of the β‑diketone system. Studies on the closely related 3‑chloro‑2,4‑pentanedione have characterized its tautomeric properties by gas electron diffraction and quantum chemical calculations [3]. 3‑Chloroheptane‑2,6‑dione, with its extended methylene spacer and higher molecular weight, provides a distinct scaffold for probing how chlorine substitution modulates intramolecular hydrogen bond strength, enol content, and proton transfer dynamics in a non‑symmetric 1,4‑diketone framework—parameters that directly influence the compound's reactivity as a ligand or synthetic intermediate.

Application
Selection Property
Validation Focus
C3-substituted heterocycle synthesis
Chlorine leaving-group reactivity at C3
SN2 displacement efficiency and cross-coupling yield
Ti(IV)-catalyzed photocyclization
Six-membered chelate ring formation
Photoproduct derivatization and bicyclic scaffold retention
Reversed-phase HPLC method development
Intermediate LogP (1.552) for C18 retention
Baseline separation from fluoro and unsubstituted analogs
β-diketone tautomerism studies
C3 chlorine inductive effect on keto-enol equilibrium
Enol content and proton transfer dynamics in 1,4-diketone framework
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